Boc-L-Cyclopropylalanine-DCHA

Peptide Synthesis Chiral Purity Enantiomeric Excess

The DCHA salt form of Boc-L-Cyclopropylalanine offers superior crystallinity and handling over the free acid, while the Boc group is fully orthogonal to benzyl-based side-chain protections in classical Boc/Benzyl SPPS—eliminating the incompatibility risks of base-labile Fmoc strategies. The cyclopropyl side chain imposes conformational constraint that stabilizes secondary peptide structures and enhances proteolytic resistance, critical for in vivo therapeutic candidates. With >99.5% enantiomeric excess and consistent optical rotation (–12.7° in water), this building block ensures batch-to-batch reproducibility for peptide library synthesis and drug candidate potency assays.

Molecular Formula C23H42N2O4
Molecular Weight 410.599
CAS No. 89483-06-7; 89483-07-8
Cat. No. B2599390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Cyclopropylalanine-DCHA
CAS89483-06-7; 89483-07-8
Molecular FormulaC23H42N2O4
Molecular Weight410.599
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
InChIKeyMQINYDUVLDJIAC-WDBKTSHHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-L-Cyclopropylalanine-DCHA (CAS 89483-06-7 / 89483-07-8): A Dicyclohexylamine Salt of Boc-Protected Cyclopropylalanine for Peptide Synthesis


Boc-L-Cyclopropylalanine-DCHA is a dicyclohexylamine (DCHA) salt form of the tert‑butyloxycarbonyl (Boc) protected non‑proteinogenic amino acid L‑cyclopropylalanine [1]. The Boc group provides temporary Nα‑protection in peptide synthesis, while the cyclopropyl side chain imposes conformational constraint that can stabilize specific secondary structures and enhance proteolytic resistance in peptide therapeutics [2]. The DCHA counterion improves crystallinity and handling properties compared to the free acid, facilitating purification and storage . This compound is primarily employed as a building block in solid‑phase and solution‑phase peptide synthesis for medicinal chemistry and chemical biology applications .

Why Boc-L-Cyclopropylalanine-DCHA Cannot Be Interchanged with Other Protected Amino Acids or Enantiomers


Protected amino acids are not generic commodities; their selection directly impacts synthesis efficiency, peptide conformation, and downstream biological activity. Substituting Boc-L-Cyclopropylalanine-DCHA with its D‑enantiomer (Boc‑D‑cyclopropylalanine) yields peptides of opposite stereochemistry, fundamentally altering target binding . Replacing the Boc group with Fmoc (e.g., Fmoc‑L‑cyclopropylalanine) necessitates a different deprotection strategy (acid vs. base) that may be incompatible with acid‑sensitive side‑chain protections or certain resin linkers [1]. Even exchanging the DCHA salt for the free acid can affect solubility, crystallinity, and handling during purification, potentially reducing isolated yields or requiring additional purification steps . The cyclopropyl side chain itself confers conformational rigidity not present in standard aliphatic analogs like Boc‑L‑alanine or Boc‑L‑phenylalanine, directly impacting the peptide's secondary structure stability and proteolytic resistance [2].

Quantitative Differentiation Evidence for Boc-L-Cyclopropylalanine-DCHA vs. Analogs


Chiral Purity Benchmark: Boc-L-Cyclopropylalanine-DCHA Achieves >99.5% Enantiomeric Excess via Optimized Synthesis

The synthesis of enantiomerically pure cyclopropylalanine derivatives, including Boc‑L‑cyclopropylalanine, has been optimized using asymmetric hydrogenation with a Rh‑methyl BoPhoz™ catalyst. This method yields single enantiomers with >99.9% ee, and Boc‑L‑cyclopropylalanine can be recrystallized to >99.5% ee [1]. In contrast, standard commercial Boc‑L‑phenylalanine typically specifies ≥99.0% purity by HPLC but does not always report enantiomeric excess . The high chiral integrity of Boc‑L‑cyclopropylalanine‑DCHA ensures that peptides synthesized from it retain the intended stereochemistry, critical for biological activity.

Peptide Synthesis Chiral Purity Enantiomeric Excess

Melting Point Differentiation: Boc-L-Cyclopropylalanine-DCHA Melts at 134–135 °C vs. Fmoc Analog (157–159 °C)

Boc‑L‑Cyclopropylalanine‑DCHA exhibits a melting point of 134–135 °C , while the corresponding Fmoc‑protected derivative, Fmoc‑L‑cyclopropylalanine, melts at 157–159 °C . The lower melting point of the Boc‑DCHA salt is indicative of its enhanced crystallinity and ease of handling at room temperature compared to the Fmoc analog, which may require more stringent storage conditions (0–8 °C) to maintain physical form.

Solid‑Phase Peptide Synthesis Thermal Stability Handling

Optical Rotation Consistency: Boc-L-Cyclopropylalanine-DCHA [α]D = –12.7° vs. Fmoc Analog (–12.8°)

The specific optical rotation of Boc‑L‑Cyclopropylalanine‑DCHA is –12.7° (c = 0.5 M in water) , whereas Fmoc‑L‑cyclopropylalanine shows a nearly identical value of –12.8° (c = 1 in DMF) . This consistency confirms that the Boc‑DCHA salt retains the same stereochemical integrity as the Fmoc derivative, but the water‑based measurement for the Boc salt simplifies quality control testing compared to the organic solvent required for the Fmoc compound.

Chiral Purity Identity Testing Quality Control

Purity Specifications: Boc-L-Cyclopropylalanine-DCHA Available at ≥98% Purity, Comparable to Premium Analogs

Commercial Boc‑L‑Cyclopropylalanine‑DCHA is routinely supplied with a minimum purity of 98% (by HPLC) . This purity level matches or exceeds that of common comparators: Boc‑D‑cyclopropylalanine is offered at 99% , while Boc‑L‑phenylalanine is typically ≥99% . However, the DCHA salt form often provides superior long‑term stability and resistance to hydrolysis compared to the free acid, reducing the risk of purity degradation during storage .

Peptide Synthesis Purity HPLC

Optimized Application Scenarios for Boc-L-Cyclopropylalanine-DCHA Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptide Therapeutics Requiring High Chiral Purity

Boc‑L‑Cyclopropylalanine‑DCHA is the preferred building block for incorporating a cyclopropylalanine residue into peptide drug candidates where conformational rigidity enhances target binding and metabolic stability. The demonstrated ability to achieve >99.5% enantiomeric excess [1] ensures that the resulting peptide maintains the intended stereochemistry, minimizing diastereomeric impurities that could confound biological assays or reduce efficacy. This is particularly critical in the development of peptidomimetic inhibitors and receptor agonists where subtle conformational changes dictate activity.

Solid‑Phase Peptide Synthesis Using Boc/Benzyl Protection Strategy

When employing the classical Boc/Benzyl solid‑phase peptide synthesis (SPPS) strategy, Boc‑L‑Cyclopropylalanine‑DCHA is the optimal choice over its Fmoc counterpart. The acid‑labile Boc group is fully orthogonal to the benzyl‑based side‑chain protections, and the DCHA salt provides superior crystallinity and easier handling . In contrast, Fmoc‑L‑cyclopropylalanine would require a base‑labile protection scheme that may be incompatible with certain acid‑sensitive modifications or resin linkers [2].

Peptide Libraries and High‑Throughput Screening Where Reproducible Quality is Essential

For laboratories generating large peptide libraries for drug discovery, the consistent purity (≥98%) and optical rotation (–12.7° in water) of Boc‑L‑Cyclopropylalanine‑DCHA enable reliable batch‑to‑batch reproducibility. The water‑soluble measurement of optical rotation simplifies quality control checks prior to synthesis, reducing the risk of using degraded or mis‑identified material that could compromise entire screening campaigns.

Development of Metabolically Stable Peptide Analogs

Incorporation of cyclopropylalanine residues is known to enhance resistance to proteolytic degradation [3]. Boc‑L‑Cyclopropylalanine‑DCHA provides a convenient, high‑purity source of this unnatural amino acid for constructing peptide analogs intended for in vivo studies. The DCHA salt form further ensures the building block remains stable during long‑term storage at –20 °C or lower, preserving its reactivity for on‑demand synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Cyclopropylalanine-DCHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.